molecular formula C12H14O3 B1293602 Ethyl 4-oxo-4-phenylbutyrate CAS No. 6270-17-3

Ethyl 4-oxo-4-phenylbutyrate

Cat. No. B1293602
CAS RN: 6270-17-3
M. Wt: 206.24 g/mol
InChI Key: BRUOEHVDTAORQY-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-phenylbutyrate is a chemical compound that serves as an important intermediate in the synthesis of various pharmacologically active molecules, including enantiomerically pure α-hydroxy and α-amino acid esters, which are derivatives of homophenylalanine . It is also a key precursor in the production of angiotensin-converting enzyme (ACE) inhibitors . The compound has been the subject of various studies aiming to optimize its synthesis and application in the production of high-value chiral molecules.

Synthesis Analysis

Several methods have been developed for the synthesis of ethyl 4-oxo-4-phenylbutyrate and its derivatives. One approach involves a chemo- and enantioselective hydrogenation process starting from acetophenone and diethyl oxalate, with a key step being the hydrogenation of ethyl 2,4-dioxo-4-phenylbutyrate catalyzed by a heterogeneous Pt catalyst modified with dihydrocinchonidine . Another method employs microbial reduction using strains such as Candida krusei SW2026, which has shown high effectiveness in producing the (R)-enantiomer with excellent enantiomeric excess and yield . Additionally, the use of a fixed-bed reactor with a cinchonidine-modified Pt/γ-Al2O3 catalyst has been explored for the enantioselective hydrogenation of ethyl 2-oxo-4-phenylbutyrate .

Molecular Structure Analysis

The molecular structure of ethyl 4-oxo-4-phenylbutyrate is characterized by the presence of a keto group in the α-position relative to the ester function, which is a key functional group for subsequent chemical transformations. The stereochemistry of the molecule is crucial for its application in the synthesis of chiral drugs, and much research has focused on achieving high enantiomeric excess in its synthesis .

Chemical Reactions Analysis

Ethyl 4-oxo-4-phenylbutyrate undergoes various chemical reactions, primarily reduction processes that convert the keto group to a hydroxyl group, resulting in ethyl (R)-2-hydroxy-4-phenylbutyrate. These reactions can be catalyzed by both chemical and biological catalysts, with enantioselectivity being a critical parameter. The reaction kinetics and mechanism have been studied, revealing the importance of factors such as modifier amount, substrate concentration, hydrogen pressure, and reaction temperature .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-oxo-4-phenylbutyrate and its derivatives are influenced by the functional groups present in the molecule. The compound's solubility, reactivity, and stability are important for its handling and use in various chemical reactions. The enantiomeric purity of the compound is particularly significant for its application in pharmaceutical synthesis, as it directly affects the efficacy and safety of the resulting drugs .

Scientific Research Applications

Enantioselective Hydrogenation

Ethyl 4-oxo-4-phenylbutyrate is involved in the enantioselective hydrogenation process. Studies have shown that this compound can be hydrogenated to produce ethyl 2-hydroxy-4-phenylbutyrate with high enantiomeric excess (ee), a measure of purity in terms of chiral (mirror-image) molecules. This process is essential in the production of optically active compounds, which have significant applications in the synthesis of pharmaceuticals. The hydrogenation process is sensitive to reaction conditions like temperature, and it involves sequential hydrogenation of CO and CC bonds (Meng, Zhu, & Zhang, 2008).

Safety And Hazards

Ethyl 4-oxo-4-phenylbutyrate should be handled with care to avoid breathing in vapors, mist, or gas . Contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling this chemical . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

Future Directions

There is ongoing research into the synthesis and applications of Ethyl 4-oxo-4-phenylbutyrate . For example, studies on the discovery and properties of isolated OPBE reductases are of special interest to prompt the biocatalytic preparation of chiral ®-HPBE . Additionally, there is interest in the potential large-scale production of Ethyl 4-oxo-4-phenylbutyrate using the identified optimal parameter concentrations .

properties

IUPAC Name

ethyl 4-oxo-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H14O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUOEHVDTAORQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60211776
Record name Ethyl 4-oxo-4-phenylbutyrate
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Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-4-phenylbutyrate

CAS RN

6270-17-3
Record name Benzenebutanoic acid, γ-oxo-, ethyl ester
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Record name Ethyl 4-oxo-4-phenylbutyrate
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Record name Ethyl 4-oxo-4-phenylbutyrate
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Record name ETHYL 4-OXO-4-PHENYLBUTYRATE
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Synthesis routes and methods

Procedure details

A mixture of 4-oxo-4-phenylbutanoic acid (5.00 g), ethanol (2.59 g), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (6.46 g), and 4-(dimethylamino)pyridine (171 mg) in N,N-dimethylformamide (25 mL) was stirred for 1.5 hours at room temperature. The mixture was partitioned between ethyl acetate (100 mL) and 1N hydrochloric acid (75 mL), and the organic layer was washed with water (75×3 mL), saturated sodium bicarbonate (75 mL), and brine (75 mL), dried over magnesium sulfate, and evaporated to give ethyl 4-oxo-4-phenylbutanoate as a colorless oil (4.19 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.59 g
Type
reactant
Reaction Step One
Quantity
6.46 g
Type
reactant
Reaction Step One
Quantity
171 mg
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Kohno, K Narasaka - Bulletin of the Chemical Society of Japan, 1995 - journal.csj.jp
The oxidation of α-tributylstannyl alkanoates with tetrabutylammonium hexanitratocerate(IV) generates α-radicals of the alkanoates by eliminating the stannylium ion. The thus-formed …
Number of citations: 60 www.journal.csj.jp
M Rössle, T Werner, W Frey, J Christoffers - 2005 - Wiley Online Library
… Ethyl 2-Acetyl-2-ethyl-4-oxo-4-phenylbutyrate (2j): β-Keto ester 6j (790 mg, 5.00 mmol), CeCl 3 ·7H 2 O (186 mg, 0.497 mmol), styrene (5) (1.15 mL, 10.0 mmol and 0.58 mL, 5.1 mmol) …
T Hamada, K Manabe… - Chemistry–A European …, 2006 - Wiley Online Library
Catalytic asymmetric Mannich‐type reactions of an α‐hydrazono ester with silicon enolates in aqueous media have been developed by using ZnF 2 and chiral diamines as catalysts. In …
DC Braddock, G Cansell, SA Hermitage - Chemical communications, 2006 - pubs.rsc.org
Suitably ortho-substituted iodobenzenes act as organocatalysts for the transfer of electrophilic bromine from N-bromosuccinimide to alkenes via the intermediacy of bromoiodinanes. …
Number of citations: 65 pubs.rsc.org
TV Mandel'shtam, IA Gorobets… - … CHEMISTRY C/C …, 1994 - Consultants Bureau
Number of citations: 0

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